![molecular formula C13H10ClN3OS B5770671 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, particularly those of the common gamma chain (γc) family. CP-690550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to a reduction in cytokine production and subsequent inflammation. JAK3 is particularly important for the signaling pathways of cytokine receptors that use the common gamma chain (γc), such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide effectively blocks the signaling of these cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to effectively reduce inflammation and disease symptoms in preclinical and clinical studies. In addition to its effects on cytokine production, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to inhibit T cell proliferation and differentiation, leading to a reduction in autoimmune responses. However, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can also have off-target effects on other JAK family members, particularly JAK1, which can lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can also have off-target effects on other JAK family members, particularly JAK1, which can complicate the interpretation of experimental results. In addition, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be toxic at high concentrations, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of interest is the investigation of the role of JAK3 in other disease contexts, such as cancer and infectious diseases. Finally, there is also interest in exploring the potential of 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other drugs for the treatment of autoimmune diseases.
Méthodes De Synthèse
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to its acid chloride derivative, which is then reacted with 3-aminopyridine to form the corresponding amide. The amide is then treated with carbon disulfide and a base to form the thioamide, which is subsequently chlorinated to yield 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide.
Applications De Recherche Scientifique
2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to effectively inhibit JAK3-mediated signaling and cytokine production, leading to a reduction in inflammation and disease symptoms. Clinical trials have also demonstrated the efficacy of 2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFZOOZXJUKPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)
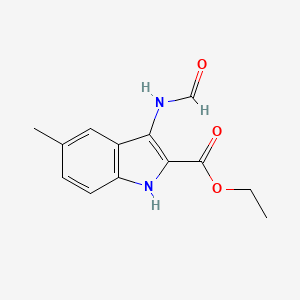
![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
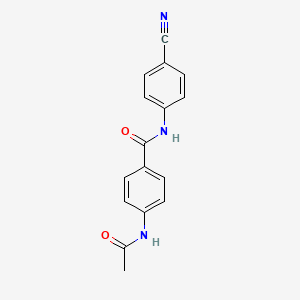
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)
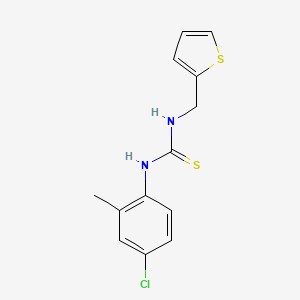
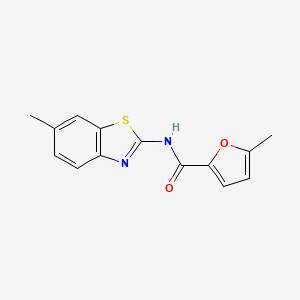
![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)
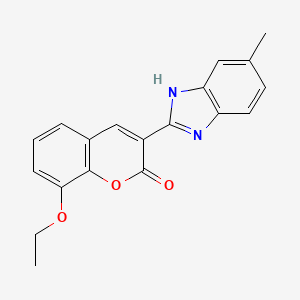
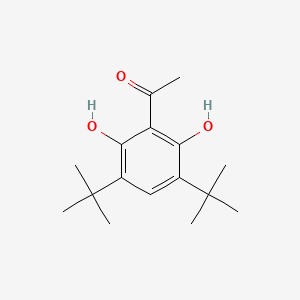
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)